REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[NH:5][C:6]1[CH:11]=[CH:10][C:9](Br)=[C:8]([CH3:13])[CH:7]=1)[CH3:2].[Li]CCCC.CN([CH:23]=[O:24])C>C1COCC1>[CH2:1]([O:3][C:4](=[O:14])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([CH:23]=[O:24])=[C:8]([CH3:13])[CH:7]=1)[CH3:2]
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Name
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|
Quantity
|
210 mg
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Type
|
reactant
|
Smiles
|
C(C)OC(NC1=CC(=C(C=C1)Br)C)=O
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Name
|
|
Quantity
|
0.71 mL
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Type
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reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
4 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.31 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at −78° C. for 40 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred at −78° C. for 40 min
|
Duration
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40 min
|
Type
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TEMPERATURE
|
Details
|
warmed up to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated NH4Cl aqueous solution (11 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
|
WASH
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Details
|
The organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (SiO2, EtOAc:Hexane=5:95 to 40:60)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC1=CC(=C(C=C1)C=O)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |